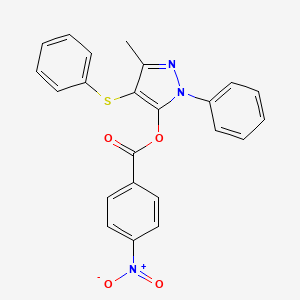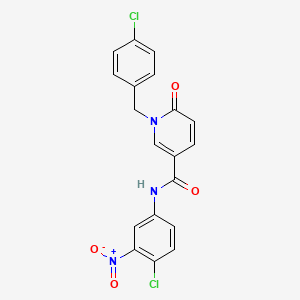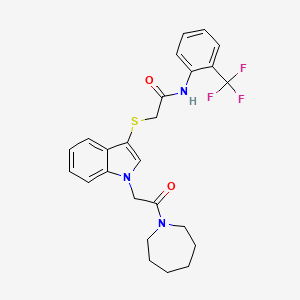
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic organic molecule with a complex structure featuring a trifluoromethyl group, an indole moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps:
Formation of the indole moiety: : Often through Fischer indole synthesis or other indole formation reactions.
Attachment of the azepane ring: : Utilizing nucleophilic substitution or amination reactions.
Incorporation of the trifluoromethyl group: : Usually via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethane.
Industrial Production Methods: : Large-scale production requires optimizing reaction conditions for yield and purity, often using continuous flow chemistry to manage reactions involving highly reactive intermediates and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical transformations including:
Oxidation: : Undergoes oxidation reactions leading to potential structural modification and derivative formation.
Reduction: : Reductive conditions can modify the keto groups or other reducible functionalities.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions owing to the presence of reactive sites on the indole and azepane moieties.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) are often used. Conditions vary, involving solvents like dichloromethane, tetrahydrofuran, or methanol, typically under controlled temperatures ranging from -78°C to 100°C.
Major Products Formed:
Scientific Research Applications
This compound has wide-ranging applications in:
Chemistry: : As a building block for more complex molecules, contributing to the synthesis of pharmaceuticals and advanced materials.
Biology: : Its structural features make it a candidate for studying enzyme interactions and receptor binding activities.
Medicine: : Potential therapeutic uses due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: : In the development of new materials with specific properties such as improved chemical resistance or enhanced stability.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to various biological receptors or enzymes, altering their activity or function.
Pathways Involved: : May involve inhibition or activation of specific signaling pathways, modulating cellular responses and biochemical processes.
Comparison with Similar Compounds
Compared to other similar compounds:
Uniqueness: : This compound's unique structural framework, including the trifluoromethyl and indole groups, sets it apart.
Similar Compounds: : Related molecules such as indole-2-carboxamides, other trifluoromethyl-substituted compounds, and azepane-containing molecules.
This compound’s distinctive structure and properties make it a valuable tool in diverse scientific investigations and practical applications.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O2S/c26-25(27,28)19-10-4-5-11-20(19)29-23(32)17-34-22-15-31(21-12-6-3-9-18(21)22)16-24(33)30-13-7-1-2-8-14-30/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNVDPAQPJKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
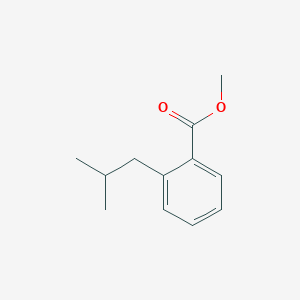
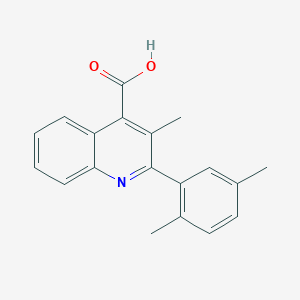
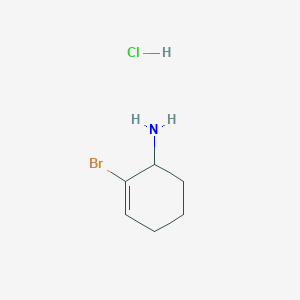
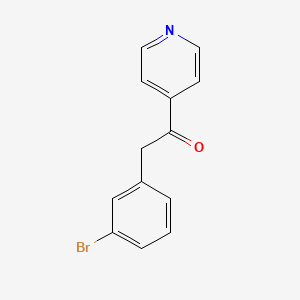
![(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2939607.png)
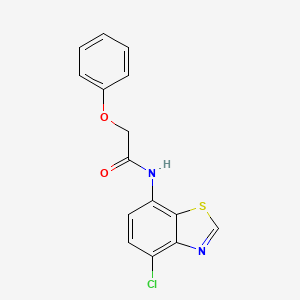
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)
![4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2939616.png)
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)
